molecular formula C16H24N2O2 B1375820 1-Boc-3-M-tolylpiperazine CAS No. 886766-73-0

1-Boc-3-M-tolylpiperazine

Cat. No.: B1375820
CAS No.: 886766-73-0
M. Wt: 276.37 g/mol
InChI Key: IKBHBWSKAGCUHE-UHFFFAOYSA-N
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Description

1-Boc-3-M-tolylpiperazine, also known as tert-butyl 3-(3-methylphenyl)piperazine-1-carboxylate, is a chemical compound with the molecular formula C16H24N2O2. It is a derivative of piperazine, a heterocyclic organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions. The Boc group (tert-butoxycarbonyl) is a common protecting group used in organic synthesis to protect amine functionalities during chemical reactions.

Preparation Methods

The synthesis of 1-Boc-3-M-tolylpiperazine typically involves the reaction of anhydrous piperazine with di-tert-butyl carbonate. This reaction selectively protects one of the nitrogen atoms in the piperazine ring, allowing the other amine group to react with 3-methylbenzyl chloride to form the desired product. The reaction conditions often include the use of a base such as potassium carbonate and an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the pure compound .

Chemical Reactions Analysis

1-Boc-3-M-tolylpiperazine undergoes various chemical reactions, including:

Common reagents used in these reactions include bases like potassium carbonate, acids like trifluoroacetic acid, and solvents such as dichloromethane and methanol. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-Boc-3-M-tolylpiperazine is primarily related to its role as an intermediate in the synthesis of biologically active compounds. The Boc-protected piperazine moiety allows for selective reactions at the unprotected nitrogen atom, facilitating the formation of complex molecules with specific biological activities. The molecular targets and pathways involved depend on the final compounds synthesized from this compound .

Comparison with Similar Compounds

1-Boc-3-M-tolylpiperazine can be compared with other Boc-protected piperazine derivatives, such as:

The uniqueness of this compound lies in the presence of the 3-methylphenyl group, which imparts specific chemical properties and reactivity, making it valuable in the synthesis of certain biologically active molecules.

Properties

IUPAC Name

tert-butyl 3-(3-methylphenyl)piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O2/c1-12-6-5-7-13(10-12)14-11-18(9-8-17-14)15(19)20-16(2,3)4/h5-7,10,14,17H,8-9,11H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKBHBWSKAGCUHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2CN(CCN2)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10857148
Record name tert-Butyl 3-(3-methylphenyl)piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10857148
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

886766-73-0
Record name tert-Butyl 3-(3-methylphenyl)piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10857148
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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